(R)-1-(3-Fluorophenyl)ethylamine hydrochloride
Description
Historical Context and Development
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride emerged as a compound of interest in the early 21st century due to its chiral structure and potential applications in asymmetric synthesis. The development of enantioselective catalytic methods, particularly those involving reductive amination and chiral auxiliaries, enabled its efficient production. Its utility in medicinal chemistry became apparent through studies highlighting its role as a precursor for anticonvulsant agents and its function as a chiral resolving agent in pharmaceutical research. Advances in fluorinated compound synthesis, driven by the need for metabolically stable drug candidates, further solidified its importance.
Nomenclature and Chemical Identification
The compound is systematically named (R)-1-(3-fluorophenyl)ethanamine hydrochloride under IUPAC guidelines. Key identifiers include:
Its structural uniqueness arises from the combination of a fluorinated aromatic ring, a chiral ethylamine moiety, and a hydrochloride counterion.
Basic Structural Classification
The molecule comprises three distinct components (Figure 1):
- Aromatic Core : A benzene ring substituted with a fluorine atom at the meta position.
- Chiral Ethylamine Group : An ethylamine side chain with an (R)-configured stereocenter at the α-carbon.
- Hydrochloride Salt : Enhances solubility and stability via protonation of the amine group.
The fluorine atom introduces electronegativity, affecting electronic distribution and intermolecular interactions, while the chiral center enables enantioselective binding in biological systems.
CAS Registry Information (321429-49-6)
The CAS registry number 321429-49-6 uniquely identifies this compound in chemical databases such as PubChem, ChemSpider, and Reaxys. This identifier ensures accurate tracking in regulatory documentation, patent filings, and commercial catalogs.
Molecular Formula (C₈H₁₁ClFN) and Weight (175.63)
The molecular formula C₈H₁₁ClFN corresponds to the following composition:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 |
| Hydrogen | 11 | 1.008 | 11.09 |
| Chlorine | 1 | 35.45 | 35.45 |
| Fluorine | 1 | 19.00 | 19.00 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Total | 175.63 |
This formula confirms the presence of one chlorine atom from the hydrochloride salt and one fluorine atom from the aromatic substituent.
Properties
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662525 | |
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321429-49-6 | |
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorophenyl)ethylamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 3-fluoroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of ®-1-(3-Fluorophenyl)ethylamine hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, alkanes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-(3-Fluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares (R)-1-(3-Fluorophenyl)ethylamine hydrochloride with structurally related fluorinated aryl-ethylamine derivatives:
Key Observations :
- Fluorine Position and Electronic Effects : The meta-fluorine in the target compound provides moderate electron-withdrawing effects, enhancing stability and directing reactivity in aromatic substitution reactions compared to para- or ortho-substituted analogues.
- Enantiomeric Specificity : The (R)-enantiomer is distinct from its (S)-counterpart (CAS 1310923-31-9) in chiral recognition processes, as demonstrated in enantiomeric separations using supercritical fluid chromatography (SFC) .
- Substituent Impact : Adding electron-withdrawing groups (e.g., CF₃ in CAS 1213630-93-3) increases molecular weight and steric hindrance, altering solubility and binding affinity in biological systems .
Functional and Application-Based Comparisons
Pharmaceutical Utility
- (R)-1-(3-Fluorophenyl)ethylamine HCl : Used in synthesizing dual-acting FFAR1/FFAR4 modulators for diabetes therapy (see for synthetic protocols). Its chiral center is critical for target specificity .
- Dopamine HCl : A natural catecholamine derivative with applications in treating shock and heart failure, contrasting sharply with the synthetic fluorinated amines in mechanism and toxicity .
Hazard Profiles
- The target compound’s hazards (H302, H315, etc.) are less severe than those of 1-(3-Fluorophenyl)piperazine HCl (CAS 76835-10-4), which lacks detailed hazard data but shares similar fluorinated aryl-amine reactivity .
- Dopamine HCl exhibits distinct hazards due to its catechol structure, including oxidative instability and higher acute toxicity .
Biological Activity
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride
- CAS Number : 321429-49-6
- Molecular Formula : C₈H₁₁ClFN
- Molecular Weight : 175.63 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The presence of the fluorine atom on the phenyl ring enhances the compound's binding affinity and selectivity towards these targets. The chiral nature of the compound can significantly influence its pharmacokinetics and biological effects, as enantiomers often exhibit different activities in biological systems .
1. Neuropharmacological Effects
Research indicates that this compound may possess neuropharmacological properties, particularly in modulating cholinergic systems. It has shown potential in enhancing cognitive functions through interactions with nicotinic acetylcholine receptors (nAChRs). For instance, studies have demonstrated that compounds similar to (R)-1-(3-fluorophenyl)ethylamine exhibit activity at α7 nAChRs, which are implicated in cognitive processes .
2. Antidepressant Potential
The compound has been investigated for its antidepressant-like effects. In animal models, it was found to reverse scopolamine-induced cognitive deficits, suggesting a role in ameliorating symptoms associated with depression and anxiety disorders . This effect may be linked to its ability to enhance neurotransmitter signaling pathways.
3. Antimicrobial Activity
Preliminary studies have suggested that compounds structurally related to (R)-1-(3-fluorophenyl)ethylamine may exhibit antibacterial and antifungal properties. For example, certain fluorinated alkaloids have demonstrated significant inhibition against various bacterial strains, indicating a potential application in treating infections .
Research Findings and Case Studies
Q & A
Q. What are the critical safety protocols for handling (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in laboratory settings?
Methodological Guidance:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation or skin contact .
- Storage: Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent degradation. Keep containers tightly sealed .
- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Guidance:
-
Chiral Resolution: Start with prochiral N-phosphinylimines. Reduce using chiral catalysts like quinine derivatives to achieve enantiomeric enrichment .
-
Reductive Amination: React 3-fluorophenylacetone with ammonia under hydrogen gas (H₂) and a palladium catalyst. Isolate the (R)-enantiomer via diastereomeric salt formation using tartaric acid .
-
Key Reagents:
Step Reagent/Catalyst Conditions Reference Reduction LiAlH₄ Anhydrous THF, 0°C to RT Chiral Separation L-(+)-Tartaric acid Ethanol, recrystallization
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Methodological Guidance:
- Catalyst Screening: Test chiral auxiliaries like (R)-BINAP or Jacobsen’s catalysts to enhance stereoselectivity. Monitor ee via chiral HPLC .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction kinetics. For crystallization, use ethanol/water mixtures to maximize diastereomer separation .
- Case Study: A 2023 study achieved >98% ee by combining asymmetric hydrogenation (Ru-BINAP catalyst) with kinetic resolution .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Guidance:
Q. How should researchers address discrepancies in solubility data for this compound across different studies?
Methodological Guidance:
- Controlled Experiments: Replicate solubility tests in standardized solvents (e.g., water, DMSO, ethanol) under identical temperatures (25°C) and pH (neutral) .
- Ionization Effects: Adjust pH using HCl/NaOH to assess protonation states. For example, solubility in water increases at pH < 2 due to amine protonation .
- Data Reconciliation: Compare results with structurally similar compounds (e.g., (R)-1-(4-chlorophenyl)ethylamine hydrochloride, solubility 12 mg/mL in water) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
